Methotrexate α-tert-Butyl Ester
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Overview
Description
Methotrexate α-tert-Butyl Ester is a modified form of methotrexate, an antimetabolite and antifolate agent. This compound is known for its significant role in reducing tumor growth in various cancer models . This compound is primarily used in scientific research due to its enhanced stability and reduced toxicity compared to methotrexate .
Mechanism of Action
Target of Action
Methotrexate α-tert-Butyl Ester is a derivative of Methotrexate (MTX), an antimetabolite and antifolate agent . The primary targets of Methotrexate are enzymes involved in the folate pathway, which plays a crucial role in cell growth and replication .
Mode of Action
This compound, like Methotrexate, works by inhibiting the folate pathway. It does this by binding to and inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition disrupts DNA replication and cell division, particularly in rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of the folate pathway by this compound affects multiple biochemical pathways. It disrupts the synthesis of purine and pyrimidine, leading to a decrease in DNA and RNA synthesis, which in turn inhibits cell division . Additionally, Methotrexate also affects the transmethylation reactions, translocation of nuclear factor-κB (NF-κB) to the nucleus, signaling via the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway, and nitric oxide production .
Pharmacokinetics
The protection of the α-carboxyl group of Methotrexate by the α-tert-Butyl Ester may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers . This modification could potentially enhance the systemic exposure and bioavailability of the drug .
Result of Action
The result of this compound’s action is a significant reduction in cell growth and division, particularly in rapidly dividing cells such as cancer cells . In animal models, this compound has been shown to significantly reduce tumor growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the drug’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the pharmacokinetics and pharmacodynamics of this compound, potentially affecting its efficacy and toxicity .
Biochemical Analysis
Biochemical Properties
Methotrexate α-tert-Butyl Ester plays a significant role in biochemical reactions. It interacts with enzymes such as dihydrofolatereductase (DHFR) and folylpolyglutamate synthetase (FPGS) . The nature of these interactions is primarily inhibitory, which leads to the suppression of the immune system and the reduction of tumor growth .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it significantly reduces tumor growth in HT1080 tumor-bearing mice .
Molecular Mechanism
The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . For example, it inhibits the enzyme DHFR, which is necessary for DNA synthesis .
Temporal Effects in Laboratory Settings
Over time, this compound exhibits changes in its effects in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving HT1080 tumor-bearing mice, a dosage of 30 mg/kg administered once per week for 2 weeks resulted in a significant (63%) reduction in tumor size .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and FPGS, which are crucial in the folate reduction pathway necessary for DNA synthesis .
Transport and Distribution
It is known that the protection of the α-carboxyl group of methotrexate may be used to improve the circulatory half-life and reduce the liver accumulation of similar MTX-conjugated dendrimers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methotrexate α-tert-Butyl Ester is synthesized through the transesterification of methotrexate with tert-butyl alcohol. This process involves the use of catalysts such as sodium tert-butoxide to facilitate the reaction . The reaction typically occurs under mild conditions, ensuring the preservation of the methotrexate structure while introducing the tert-butyl ester group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methotrexate α-tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the ester group, potentially altering the compound’s pharmacokinetics.
Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s versatility in research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include modified methotrexate derivatives with altered biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Methotrexate α-tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving cell cycle regulation and DNA synthesis inhibition.
Medicine: Investigated for its potential in cancer therapy due to its reduced toxicity and enhanced stability.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Methotrexate: The parent compound, known for its use in cancer therapy and autoimmune diseases.
Raltitrexed: Another antifolate agent used in cancer treatment.
Pralatrexate: A folate analog with similar mechanisms of action.
Pemetrexed: Used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.
Uniqueness: Methotrexate α-tert-Butyl Ester is unique due to its enhanced stability and reduced toxicity compared to methotrexate.
Properties
CAS No. |
79640-70-3 |
---|---|
Molecular Formula |
C₂₄H₃₀N₈O₅ |
Molecular Weight |
510.55 |
Synonyms |
N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamic Acid 1-(1,1-Dimethylethyl) Ester |
Origin of Product |
United States |
Q1: Why is methotrexate α-tert-butyl ester used in the synthesis of methotrexate-γ-conjugates?
A1: The research aimed to synthesize methotrexate conjugates modified at the gamma-carboxylic acid group of the glutamate moiety. To achieve this, the alpha-carboxylic acid group needs to be protected to prevent unwanted side reactions. The researchers chose the tert-butyl ester as a protecting group for the alpha-carboxylic acid. This group is easily removed under mildly acidic conditions (trifluoroacetic acid) after the desired gamma-conjugate is formed. []
Q2: What are the challenges associated with using methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate in this synthesis?
A2: While the researchers successfully synthesized methotrexate α-benzyl-γ-glycyl-TRIS-tripalmitate, they were unable to find a method to selectively remove the α-benzyl ester protecting group without affecting the desired product. [] This highlights the importance of choosing appropriate protecting groups and deprotection strategies in organic synthesis.
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